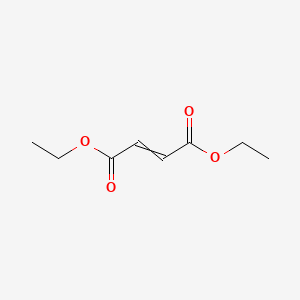
Ethyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl maleate is an organic compound with the chemical formula C8H12O4. It is a maleate ester, specifically diethyl (Z)-but-2-enedioate. This compound is a colorless liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Diethyl maleate is typically synthesized through the esterification of maleic acid or maleic anhydride with ethanol. The reaction involves the use of a catalyst, such as sulfuric acid or a cation exchange resin . The industrial production method often involves the use of a solid acid catalyst, which improves the conversion rate and reduces waste .
Chemical Reactions Analysis
Diethyl maleate undergoes several types of chemical reactions, including:
Diels-Alder Reaction: It acts as a dienophile in Diels-Alder cycloaddition reactions, forming cyclic compounds.
Michael Addition: It reacts with amines in the Michael addition reaction, producing various products used in coatings, adhesives, and sealants.
Glutathione Depletion: It depletes glutathione levels in cells, which is significant in biological studies.
Common reagents used in these reactions include amines, dienes, and glutathione. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl maleate has a wide range of applications in scientific research:
Mechanism of Action
Diethyl maleate exerts its effects primarily through the depletion of glutathione levels in cells. This depletion leads to oxidative stress, which can induce various cellular responses. The compound affects pathways involving glutathione, MAPK, and metallothionein, which are crucial for cellular defense against oxidative stress .
Comparison with Similar Compounds
Diethyl maleate is similar to other maleate esters, such as dimthis compound and dibutyl maleate. it is unique in its specific applications and reactivity:
Dimthis compound: Used in similar Diels-Alder reactions but has different physical properties and applications.
Dibutyl Maleate: Used in the production of polymers and resins, with different solubility and reactivity compared to dithis compound.
These compounds share similar chemical structures but differ in their industrial and research applications, highlighting the versatility and uniqueness of dithis compound.
Properties
CAS No. |
1520-50-9 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
diethyl but-2-enedioate |
InChI |
InChI=1S/C8H12O4/c1-3-11-7(9)5-6-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
IEPRKVQEAMIZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


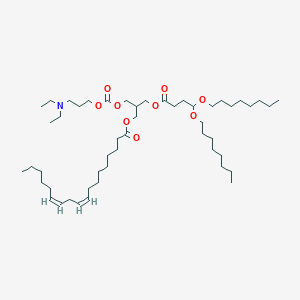
![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
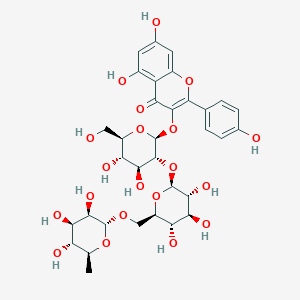
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
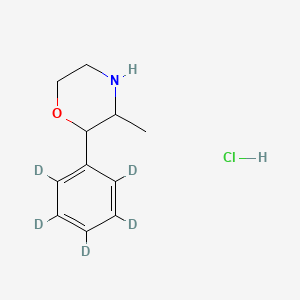
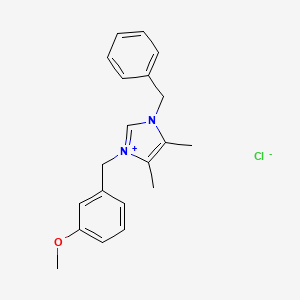
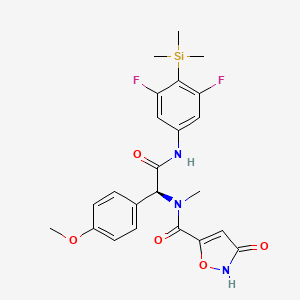

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)
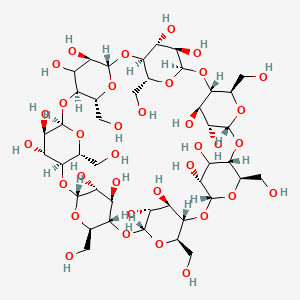


![[(1S,4aR,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;hydrochloride](/img/structure/B11935780.png)
